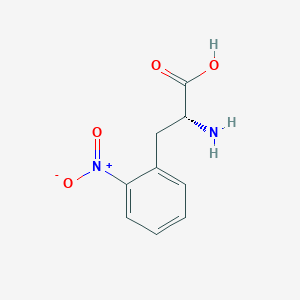

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid

描述

属性

IUPAC Name |

(2R)-2-amino-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGVFSSLGTJAJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Malonic Acid Condensation Method

One of the most established synthetic routes involves the condensation of malonic acid with 2-nitrobenzaldehyde in the presence of ammonium acetate under reflux conditions in 1-butanol. This method yields the racemic 3-amino-3-(2-nitrophenyl)propanoic acid, which can be resolved to the (R)-enantiomer.

- Reaction conditions:

- Reflux in 1-butanol for 1.5–2 hours until CO₂ evolution ceases

- Molar ratios: 2-nitrobenzaldehyde : malonic acid : ammonium acetate = 1 : 1.1 : 2.3

- Workup involves filtration and washing with boiling 1-butanol, ethanol, and water

- Drying at 80–100 °C for 8–10 hours

- Yield: Approximately 65–80% per reaction

- Purity: Confirmed by thin-layer chromatography (TLC)

- Reference: Kashif et al., European Journal of Medicinal Chemistry, 2018

| Parameter | Details |

|---|---|

| Starting materials | 2-Nitrobenzaldehyde, malonic acid, ammonium acetate |

| Solvent | 1-Butanol |

| Reaction time | 1.5–2 hours |

| Temperature | Reflux (~117 °C) |

| Yield | 65–80% |

| Purification | Filtration, washing, drying |

Schiff Base Formation and Reduction

Another synthetic approach involves the formation of a Schiff base intermediate by reacting 2-nitrobenzaldehyde with glycine under acidic conditions, followed by reduction to yield the target amino acid.

- Steps:

- Formation of Schiff base between 2-nitrobenzaldehyde and glycine

- Reduction using sodium borohydride or catalytic hydrogenation

- Advantages: Allows for selective synthesis and potential for enantioselective control

- Industrial adaptation: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the nitro group selectively

- Reference: Benchchem synthesis overview

Enzymatic and Chiral Resolution Methods

To obtain the (R)-enantiomer with high enantiomeric excess, chiral resolution techniques are employed:

- Chiral auxiliaries: Used during synthesis to induce stereoselectivity

- Enzymatic resolution: Lipase-catalyzed selective hydrolysis or acylation to separate (R)-enantiomer from racemic mixtures

- Kinetic resolution: Using Candida antarctica lipase B to selectively react with the (S)-enantiomer, leaving (R)-enantiomer unreacted

- Enantiomeric purity: Typically ≥98% confirmed by chiral HPLC

- Reference: Benchchem and related enzymatic studies

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Malonic acid condensation | 2-Nitrobenzaldehyde, malonic acid, ammonium acetate, reflux in 1-butanol | 65–80 | Racemic mixture | Requires chiral resolution post-synthesis |

| Schiff base formation + reduction | 2-Nitrobenzaldehyde, glycine, NaBH₄ or Pd/C catalytic hydrogenation | 70–75 | Variable, depends on resolution | Suitable for scale-up |

| Enzymatic resolution | Lipase catalysis (e.g., Candida antarctica lipase B) | N/A | ≥98% | High stereoselectivity, mild conditions |

- Purity assessment: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) with chiral columns

- Structural confirmation:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) to verify aromatic and chiral centers

- High-resolution Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight confirmation (m/z 211.19 [M+H]⁺)

- Circular Dichroism (CD) spectroscopy to confirm optical activity and enantiomeric purity

- Storage: Amber vials under inert atmosphere at –20 °C to prevent photodegradation and racemization

- The ortho-nitro group influences both the chemical reactivity and biological activity of the compound, necessitating careful control of reaction conditions to avoid side reactions such as para-nitration or reduction of the nitro group during synthesis and handling.

- Enzymatic resolution methods provide a green and efficient route to the (R)-enantiomer with high purity, suitable for pharmaceutical applications.

- Industrial scale synthesis often employs catalytic hydrogenation and chiral resolution to balance yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions

®-2-Amino-3-(2-nitrophenyl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of ®-2-Amino-3-(2-nitrophenyl)propanoic acid include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various electrophiles. The reaction conditions often involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of ®-2-Amino-3-(2-nitrophenyl)propanoic acid depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields ®-2-Amino-3-(2-aminophenyl)propanoic acid, while reduction of the carboxylic acid group yields ®-2-Amino-3-(2-nitrophenyl)propanol.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid is widely used as a building block in solid-phase peptide synthesis. Its properties allow for efficient anchoring of peptide chains to solid supports, facilitating the synthesis, washing, and purification processes. The compound's stability and solubility enhance its utility in creating complex peptide sequences with high purity.

| Feature | Details |

|---|---|

| Role | Building block in SPPS |

| Benefits | Enhances efficiency of peptide synthesis |

| Applications | Model peptides synthesis |

Drug Development

Therapeutic Potential

The compound has shown promise in drug development due to its ability to modulate neurotransmitter systems and inhibit specific enzymes. Research indicates that it can act as both an agonist and antagonist at glutamate receptors, which is significant for treating neurological disorders such as Alzheimer's disease and epilepsy.

Case Study: Neuroprotective Effects

In neuronal cultures, this compound demonstrated neuroprotective properties against excitotoxicity induced by excessive glutamate levels. This suggests potential therapeutic applications in neurodegenerative conditions.

Antimicrobial Activity

Preliminary studies have indicated that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an anti-infective agent.

The biological activity of this compound is characterized by several mechanisms:

- Enzyme Inhibition : The compound can bind to active sites of specific enzymes, modulating various biochemical pathways.

- Protein Interactions : It interacts with proteins, potentially altering their structure and function, which is crucial for drug development.

- Influence on Neurotransmitter Systems : Its dual action at glutamate receptors is critical for understanding its therapeutic applications.

Data Table of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Protects against excitotoxicity from glutamate |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains |

作用机制

The mechanism of action of ®-2-Amino-3-(2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound’s chiral nature also allows it to interact selectively with chiral biomolecules, leading to specific biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Nitrophenyl Derivatives

(a) Meta-Nitro Isomer : (S)-2-Amino-3-(3-nitrophenyl)propanoic Acid

- CAS : 19883-74-0 .

- Structure : Nitro group at the meta position; (S)-configuration.

- Applications : Used as a pharmaceutical intermediate, e.g., in synthesizing antimycobacterial agents .

(b) Para-Nitro Isomer : (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

- CAS : 89615-73-6 (acetylated derivative) .

- Structure: Nitro group at the para position; acetylated amino group.

- Applications : Intermediate in peptide synthesis due to its activated ester properties.

- Key Difference : The para -nitro group allows for planar conjugation, increasing electronic delocalization compared to ortho or meta isomers.

Stereochemical Variants

(a) (S)-Enantiomer of Ortho-Nitro Derivative

- For example, enantiomers often show differences in receptor binding or metabolic pathways, as seen in other amino acids like Djenkolic acid ().

Beta-Amino Acid Analogues

3-Amino-3-(2-nitrophenyl)propanoic Acid

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : Enantiomeric purity is critical for biological activity. For example, (S)-3-Nitrophenylalanine derivatives exhibit distinct receptor affinities compared to (R)-forms due to spatial orientation .

- Safety Considerations: Ortho-nitro compounds may exhibit higher toxicity profiles, as seen in hazard statements (H302, H315) for structurally related β-amino acids .

生物活性

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a chiral amino acid derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This compound, characterized by an amino group, a carboxylic acid group, and a nitrophenyl substituent, exhibits potential in various therapeutic applications. Its unique structure allows it to interact with multiple biological targets, influencing several biochemical pathways.

Molecular Characteristics

- Molecular Formula : C₉H₁₀N₂O₄

- Molecular Weight : 210.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that may affect cellular components. This compound has been identified as a potential inhibitor of enzymes within the aldo-keto reductase family, which play significant roles in cellular metabolism and oxidative stress responses.

Neurotransmission Modulation

Given its structural similarity to phenylalanine, this compound is being investigated for its role in neurotransmission. Preliminary studies suggest that it may influence synaptic plasticity and neuronal signaling pathways, indicating potential therapeutic applications in neurodegenerative disorders.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness in inhibiting the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation in drug development.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, its interaction with aldo-keto reductases suggests a potential application in diseases characterized by oxidative damage.

Neuropharmacological Research

A study focused on the effects of this compound on neuronal cultures revealed its ability to modulate neurotransmitter release. This modulation could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules used in pharmaceutical development and materials science .

Pharmaceutical Development

The compound is being explored as a potential therapeutic agent for various diseases due to its biological activity. Research is ongoing to evaluate its efficacy and safety profile in clinical settings.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits aldo-keto reductases; potential implications for oxidative stress |

| Neurotransmission | Modulates neurotransmitter release; potential applications in neurodegeneration |

| Antimicrobial Activity | Effective against certain bacterial strains |

| Anticancer Activity | Inhibits growth of specific cancer cell lines |

常见问题

What are the established synthetic routes for (R)-2-amino-3-(2-nitrophenyl)propanoic acid, and how can regioselectivity be controlled during nitration?

Basic Answer:

The compound is synthesized via nitration of phenylalanine derivatives. A common method involves nitrating 3-hydroxyphenylalanine using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst under controlled temperatures (0–5°C). Purification is achieved through recrystallization or chromatography to isolate the ortho-nitro isomer .

Advanced Answer:

Regioselectivity for the ortho position is influenced by steric and electronic factors. Sulfuric acid acts as a directing group by protonating the hydroxyl group, enhancing electrophilic substitution at the ortho position. Kinetic control (low temperature, short reaction time) minimizes para-product formation. Computational modeling of transition states can further optimize reaction conditions .

How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?

Basic Answer:

Chiral chromatography (e.g., HPLC with chiral stationary phases) or enzymatic resolution using acylases can separate enantiomers. Polarimetry and circular dichroism (CD) spectroscopy are standard for assessing optical activity .

Advanced Answer:

Advanced asymmetric synthesis techniques, such as using chiral auxiliaries or organocatalysts, directly enforce (R)-configuration. X-ray crystallography of diastereomeric salts or Mosher’s ester derivatization coupled with ¹H-NMR provides absolute configuration confirmation. High-resolution mass spectrometry (HRMS) with ion mobility separation distinguishes enantiomeric impurities .

What spectroscopic and chromatographic methods are critical for characterizing this compound?

Basic Answer:

- ¹H/¹³C-NMR : Identifies aromatic protons (δ 7.5–8.2 ppm for nitro-substituted phenyl) and α-amino acid backbone (δ 3.8–4.2 ppm for chiral center).

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and carboxylic acid (1700 cm⁻¹) groups.

- HPLC : Assesses purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Answer:

- 2D-NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, confirming substitution patterns.

- LC-MS/MS : Detects trace by-products (e.g., para-nitro isomers) and quantifies degradation products under stress conditions.

- XPS : Validates oxidation states of nitrogen in the nitro group .

How does the nitro group influence biological activity, and what strategies mitigate its redox instability in pharmacological studies?

Basic Answer:

The nitro group participates in redox interactions, potentially generating reactive nitrogen species (RNS) that modulate enzyme activity (e.g., inhibition of oxidoreductases). Stability is improved by storing the compound in inert atmospheres (argon) and avoiding light exposure .

Advanced Answer:

Structure-activity relationship (SAR) studies reveal that nitro group positioning (ortho vs. para) affects binding affinity to targets like nitric oxide synthase. Prodrug strategies (e.g., nitroreductase-sensitive masking) enhance stability in vivo. Electrochemical studies (cyclic voltammetry) quantify redox potentials to predict metabolic pathways .

How can contradictory data on enzyme inhibition efficacy be resolved?

Basic Answer:

Contradictions may arise from assay variability (e.g., pH, cofactor availability). Standardize protocols using recombinant enzymes and include positive controls (e.g., known inhibitors). Validate results via orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Advanced Answer:

Employ kinetic modeling to distinguish competitive vs. non-competitive inhibition. Synchrotron-based crystallography identifies binding modes, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Meta-analyses of published data using machine learning can identify confounding variables (e.g., buffer composition) .

What are the key differences in reactivity between this compound and its meta/para-nitro analogs?

Basic Answer:

Ortho-nitro substitution increases steric hindrance, reducing nucleophilic attack at the amino group. Meta/para isomers exhibit distinct electronic effects: para-nitro groups enhance resonance stabilization, altering acidity (pKa) of the carboxylic group .

Advanced Answer:

DFT calculations show ortho-nitro groups induce torsional strain, destabilizing transition states in SN2 reactions. Comparative UV-Vis spectroscopy reveals bathochromic shifts in para isomers due to extended conjugation. Biological assays demonstrate para-nitro analogs have higher membrane permeability but lower target specificity .

What methodologies optimize large-scale synthesis while maintaining enantiomeric excess (ee)?

Basic Answer:

Continuous flow reactors improve heat/mass transfer, reducing side reactions. Chiral catalysts (e.g., BINAP-metal complexes) or immobilized enzymes (e.g., lipases) enhance ee >98%. Monitor ee via inline PAT tools (process analytical technology) .

Advanced Answer:

Multi-parametric optimization (DoE) identifies critical process parameters (CPPs) like residence time and catalyst loading. Cryogenic milling prevents racemization during crystallization. Green chemistry approaches (e.g., biocatalysis in ionic liquids) improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。